N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine
Description
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-yl compounds involves base catalytic reactions or the aza-Wittig reaction, indicating a multi-step process that requires precise conditions for successful compound formation. For example, efficient synthesis methods have been reported for tetrahydro-4H-cyclopenta thieno pyrimidinones, which are synthesized by base catalytic reactions of secondary amines with carbodiimides, obtained from the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates (Liu, Zhong, & Ding, 2008).
Molecular Structure Analysis
Detailed analysis of the molecular structure, including crystal structure determinations, helps in understanding the influence of structural modifications on the compound's geometry and conformation. Studies on similar compounds, such as heterocyclic tetrahydropyrido thieno pyrimidinones, have revealed 3D supramolecular architectures formed in crystals by self-assembly via stacking interactions and hydrogen bonds, indicating the potential complexity and stability of such structures (Chen & Liu, 2019).
Chemical Reactions and Properties
Research on N-(pyrido and thieno[3,2-d]pyrimidin-4-yl)amidines and their reactions with hydroxylamine hydrochloride has yielded new cyclization products through ring cleavage and closure processes. This demonstrates the reactive versatility and potential for forming new compounds with unique properties (Okuda, Ide, Uramaru, & Hirota, 2015).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4-yl compounds, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and for potential applications in materials science. Although specific data on N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)isoleucine are not directly available, related research emphasizes the importance of these properties in the overall evaluation of such compounds.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for potential applications in chemical synthesis and pharmaceutical development. Studies on related thieno[2,3-d]pyrimidin-4-yl compounds have shown a variety of reactions leading to new compounds with potential bioactivity, indicating a rich area for further exploration and application (Horiuchi et al., 2009).
properties
IUPAC Name |
3-methyl-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-8(2)12(15(19)20)18-13-11-9-5-4-6-10(9)21-14(11)17-7-16-13/h7-8,12H,3-6H2,1-2H3,(H,19,20)(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXLHGIEOPHCII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=C2C3=C(CCC3)SC2=NC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylamino)-3-methylpentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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